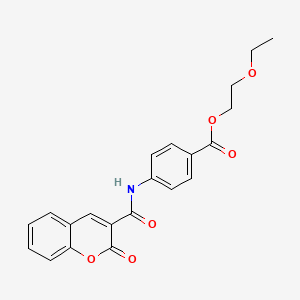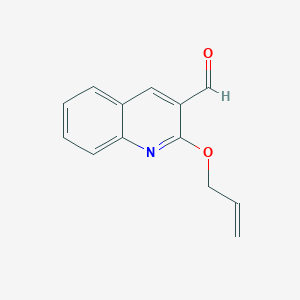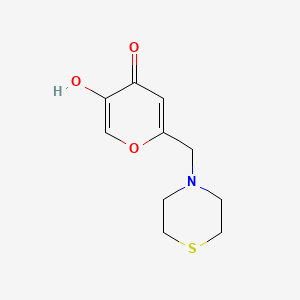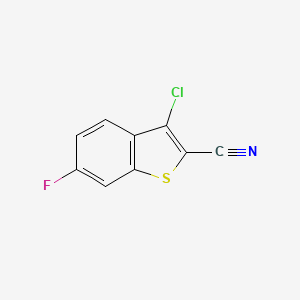
3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole core, which is a bicyclic structure containing both sulfur and nitrogen atoms. The phenethylamino group attached to this core enhances its chemical reactivity and biological activity, making it a valuable molecule in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione typically involves the following steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Introduction of the Phenethylamino Group: The phenethylamino group is introduced via nucleophilic substitution. This can be achieved by reacting the benzisothiazole core with phenethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Continuous Cyclization: Using a flow reactor for the cyclization of o-aminothiophenol with carbon disulfide.
Automated Substitution: Employing automated systems for the nucleophilic substitution reaction with phenethylamine.
Análisis De Reacciones Químicas
Types of Reactions
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole core to benzisothiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenethylamino group or the benzisothiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzisothiazoline derivatives.
Substitution: Various substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds for developing new treatments for infectious diseases and cancer.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(phenethylamino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylamino)-1H-1,2-benzisothiazole-1,1-dione: Similar structure but with a phenylamino group instead of phenethylamino.
3-(Methylamino)-1H-1,2-benzisothiazole-1,1-dione: Contains a methylamino group, leading to different reactivity and biological activity.
3-(Ethylamino)-1H-1,2-benzisothiazole-1,1-dione: Features an ethylamino group, affecting its chemical properties.
Uniqueness
3-(Phenethylamino)-1H-1,2-benzisothiazole-1,1-dione is unique due to the presence of the phenethylamino group, which enhances its lipophilicity and ability to cross biological membranes. This structural feature contributes to its potent biological activity and makes it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1,1-dioxo-N-(2-phenylethyl)-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C15H14N2O2S/c18-20(19)14-9-5-4-8-13(14)15(17-20)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Clave InChI |
KRANAHOPJRWOOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN=C2C3=CC=CC=C3S(=O)(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)

![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12116322.png)

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)



![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B12116334.png)

